molecular formula C12H6S9 B14271144 2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 141124-70-1

2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)

Cat. No.: B14271144
CAS No.: 141124-70-1
M. Wt: 438.8 g/mol
InChI Key: RACQRQYYECRFMQ-UHFFFAOYSA-N
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Description

2,2’-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): 2,2’-(9,10-Anthracenediylidene)bis(1,3-dithiole) , is a heterocyclic organic compound. Its chemical formula is C20H12S4. The compound features two anthracene-derived units connected by a sulfur bridge, forming a central core of fused dithiole rings .

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the cyclization of appropriate precursors. One common approach is the reaction between anthracene-9,10-dione and 1,3-dithiole-2-thione under suitable conditions. The reaction proceeds via a series of steps, leading to the formation of the central dithiole core.

Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions, catalysts, and purification techniques is essential for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the dithiole rings can yield various products, including dithiolanes.

    Substitution: Substituents can be introduced at different positions on the anthracene and dithiole rings.

Common Reagents:

    Oxidizing Agents: Examples include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: It serves as a building block for constructing more complex organic molecules.

    Biology: Researchers explore its interactions with biomolecules and potential biological activities.

    Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.

    Industry: Its unique structure may find use in materials science, such as organic semiconductors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related dithiole compounds, the specific combination of anthracene and dithiole moieties makes this compound distinctive. Similar compounds include other dithioles and anthracene derivatives.

Properties

CAS No.

141124-70-1

Molecular Formula

C12H6S9

Molecular Weight

438.8 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]sulfanyl]-1,3-dithiole

InChI

InChI=1S/C12H6S9/c1-2-14-9(13-1)11-17-5-7(20-11)19-8-6-18-12(21-8)10-15-3-4-16-10/h1-6H

InChI Key

RACQRQYYECRFMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C2SC=C(S2)SC3=CSC(=C4SC=CS4)S3)S1

Origin of Product

United States

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